Cas no 1270413-41-6 (1-(2,6-DIFLUOROPHENYL)PROP-2-EN-1-AMINE)

1-(2,6-Difluorophenyl)prop-2-en-1-amine is a fluorinated aromatic amine derivative featuring a propenylamine functional group. Its key structural attributes include the presence of two fluorine atoms at the ortho positions of the phenyl ring, which enhance its electronic and steric properties, making it a valuable intermediate in organic synthesis. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine substituents, facilitating selective transformations in pharmaceutical and agrochemical applications. Its amine functionality allows for further derivatization, while the propenyl group offers opportunities for cross-coupling or polymerization reactions. This compound is particularly useful in the development of specialized fine chemicals and bioactive molecules.
1-(2,6-DIFLUOROPHENYL)PROP-2-EN-1-AMINE structure
1270413-41-6 structure
Product Name:1-(2,6-DIFLUOROPHENYL)PROP-2-EN-1-AMINE
CAS No:1270413-41-6
MF:C9H9F2N
MW:169.171269178391
CID:5583151
PubChem ID:55282992
Update Time:2025-06-30

1-(2,6-DIFLUOROPHENYL)PROP-2-EN-1-AMINE Chemical and Physical Properties

Names and Identifiers

    • 1-(2,6-DIFLUOROPHENYL)PROP-2-EN-1-AMINE
    • Benzenemethanamine, α-ethenyl-2,6-difluoro-
    • N15357
    • 1270413-41-6
    • AKOS006344861
    • Inchi: 1S/C9H9F2N/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2
    • InChI Key: KRGVACRCQNUNMB-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1C(C=C)N)F

Computed Properties

  • Exact Mass: 169.07030562g/mol
  • Monoisotopic Mass: 169.07030562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.153±0.06 g/cm3(Predicted)
  • Boiling Point: 207.4±35.0 °C(Predicted)
  • pka: 7.70±0.10(Predicted)

1-(2,6-DIFLUOROPHENYL)PROP-2-EN-1-AMINE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1847056-1g
1-(2,6-Difluorophenyl)prop-2-en-1-amine
1270413-41-6 98%
1g
¥4645.00 2024-08-09

Additional information on 1-(2,6-DIFLUOROPHENYL)PROP-2-EN-1-AMINE

Comprehensive Overview of 1-(2,6-DIFLUOROPHENYL)PROP-2-EN-1-AMINE (CAS No. 1270413-41-6): Properties, Applications, and Industry Insights

1-(2,6-Difluorophenyl)prop-2-en-1-amine (CAS 1270413-41-6) is a fluorinated organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. The presence of difluorophenyl and prop-2-en-1-amine moieties makes it a versatile intermediate for synthesizing bioactive molecules. Its CAS number 1270413-41-6 is frequently searched in chemical databases, reflecting growing interest in its applications.

Recent studies highlight the compound’s role in drug discovery, particularly in designing kinase inhibitors and antimicrobial agents. Researchers are exploring its potential in covalent drug design, where the allylamine group enables selective target binding. The 2,6-difluorophenyl moiety enhances metabolic stability, a key consideration in modern pharmaceutical development. These attributes align with industry demands for compounds with improved bioavailability and target specificity.

From an SEO perspective, queries like "1270413-41-6 supplier" or "1-(2,6-difluorophenyl)prop-2-en-1-amine synthesis" indicate commercial and academic interest. The compound’s relevance to green chemistry is another trending topic, as manufacturers seek eco-friendly routes for fluorinated intermediates. Analytical techniques such as HPLC and NMR are critical for quality control, with purity thresholds (>98%) often cited in procurement requests.

In material science, the electrophilic properties of this amine derivative facilitate polymer modifications. Patent literature suggests applications in photoactive resins and adhesive formulations, where the fluorine atoms contribute to thermal resistance. Such multidisciplinary utility underscores why CAS 1270413-41-6 appears in cross-domain research queries.

Regulatory compliance remains a focal point for users. While not classified as hazardous under major frameworks, proper handling protocols for fluorinated compounds are emphasized in safety data sheets. Storage recommendations typically specify inert atmospheres and protection from UV degradation, addressing stability concerns raised in peer-reviewed stability studies.

The compound’s structure-activity relationship (SAR) is a hot research area, with computational chemists using molecular docking to predict its interactions. This aligns with the broader AI-driven drug discovery trend, where such scaffolds are virtually screened against novel targets. These aspects make 1-(2,6-difluorophenyl)prop-2-en-1-amine a recurring subject in cheminformatics discussions.

Supply chain analytics reveal increasing global demand for this intermediate, particularly from contract research organizations (CROs). Pricing trends correlate with fluorine feedstock availability, a detail often queried alongside bulk purchase options. Manufacturers are responding with scalable synthesis protocols, including continuous flow chemistry methods that reduce production costs.

In summary, 1270413-41-6 exemplifies how fluorinated building blocks address contemporary challenges in life sciences and advanced materials. Its dual utility in small-molecule therapeutics and functional materials ensures sustained relevance, mirrored by the compound’s prominence in scientific literature and commercial inquiries.

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